2-(5-amino-1H-tetrazol-1-yl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide typically involves the reaction of 5-amino-1H-tetrazole with acetohydrazide under controlled conditions. The reaction is carried out in a solvent such as water or ethanol, and the mixture is heated to facilitate the reaction . The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

2-(5-amino-1H-tetrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(5-amino-1H-tetrazol-1-yl)acetohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The tetrazole ring and acetohydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function . These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

2-(5-amino-1H-tetrazol-1-yl)acetohydrazide can be compared with other similar compounds, such as:

1H-tetrazole-1-acetic acid, 5-amino-, hydrazide: This compound has a similar structure but differs in the functional groups attached to the tetrazole ring.

5-amino-1H-tetrazole: This compound lacks the acetohydrazide group and has different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the tetrazole ring and acetohydrazide group, which imparts distinct chemical and biological properties .

Biologische Aktivität

2-(5-amino-1H-tetrazol-1-yl)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure and Properties

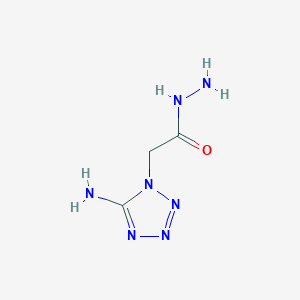

The structure of this compound can be represented as follows:

This compound features a tetrazole ring, which is known for its bioactivity and ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study involving the synthesis of substituted N'-arylidene derivatives showed promising results against both bacterial and fungal strains. The most potent compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and antifungal agents such as griseofulvin .

| Compound | Bacterial Activity (MIC µg/mL) | Fungal Activity (MIC µg/mL) |

|---|---|---|

| 3b | 16 | 32 |

| 3c | 8 | 16 |

| 3e | 32 | 8 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, a structure-activity relationship (SAR) analysis indicated that modifications to the tetrazole moiety could enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 13 | U251 | <10 |

| 14 | WM793 | <20 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound also exhibits anti-inflammatory properties. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease models .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The tetrazole ring is known for its capacity to form hydrogen bonds and coordinate with metal ions, which may facilitate its interaction with enzymes and receptors involved in disease processes.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy : A study conducted on derivatives of acetohydrazide demonstrated that specific substitutions enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

- Cancer Treatment : In vivo studies using murine models have reported that administration of certain derivatives resulted in tumor reduction, showcasing their potential as therapeutic agents in oncology.

- Inflammatory Disorders : Clinical evaluations have suggested that compounds based on this structure may reduce symptoms in models of rheumatoid arthritis, indicating their potential for therapeutic application.

Eigenschaften

IUPAC Name |

2-(5-aminotetrazol-1-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N7O/c4-3-7-8-9-10(3)1-2(11)6-5/h1,5H2,(H,6,11)(H2,4,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNZFAMPSUQUMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)N1C(=NN=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.